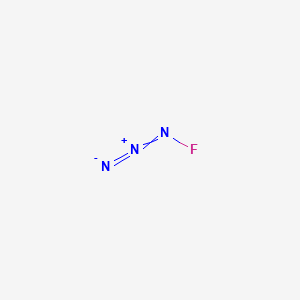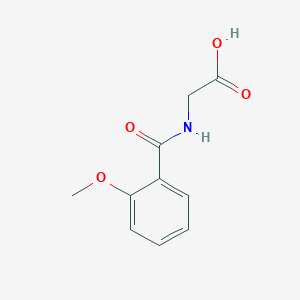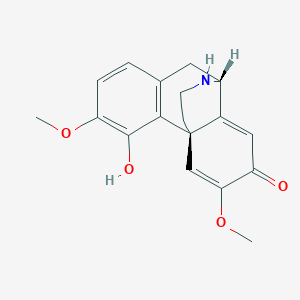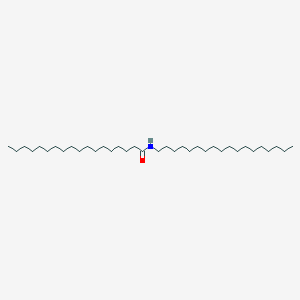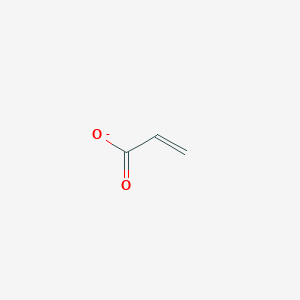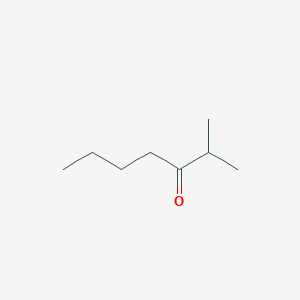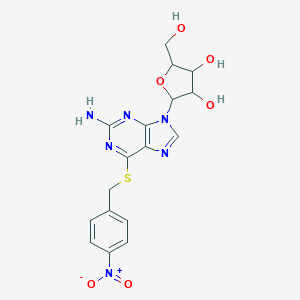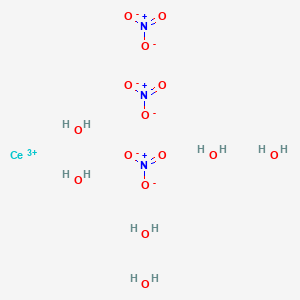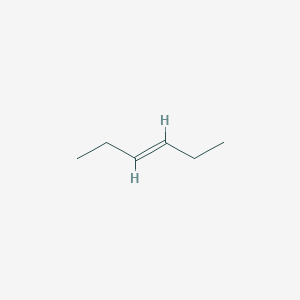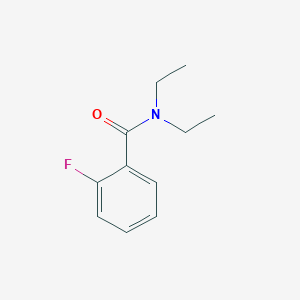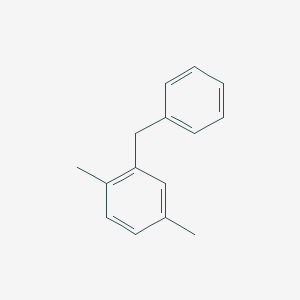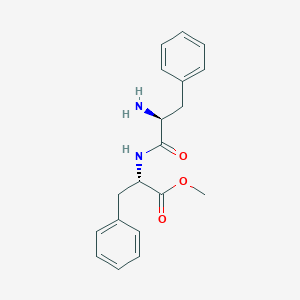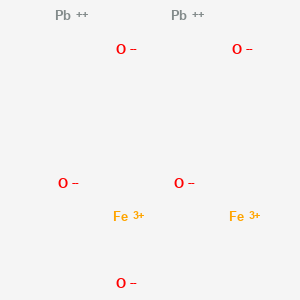
Dodecairon lead nonadecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecairon lead nonadecaoxide, also known as lead ferrite, is a complex inorganic compound with the molecular formula Fe₁₂PbO₁₉. This compound is characterized by its unique structure, which integrates iron and lead oxides. It is primarily used in various industrial applications due to its magnetic properties and stability under high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecairon lead nonadecaoxide can be synthesized through a solid-state reaction method. This involves mixing stoichiometric amounts of iron oxide (Fe₂O₃) and lead oxide (PbO) powders. The mixture is then subjected to high-temperature calcination, typically around 900-1000°C, in an oxygen-rich environment to ensure complete reaction and formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity raw materials and controlled atmosphere furnaces to maintain consistent quality. The process may include additional steps such as milling and sintering to achieve the desired particle size and phase purity .
Chemical Reactions Analysis
Types of Reactions: Dodecairon lead nonadecaoxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions where lead or iron atoms are replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide at elevated temperatures.
Reduction: Typically conducted using reducing agents like hydrogen gas or carbon monoxide at high temperatures.
Substitution: Requires the presence of other metal salts and can be facilitated by heating in a controlled atmosphere.
Major Products: The reactions involving this compound often result in the formation of various iron and lead oxides, depending on the specific conditions and reagents used .
Scientific Research Applications
Dodecairon lead nonadecaoxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Explored for its potential in targeted drug delivery systems, leveraging its magnetic properties.
Mechanism of Action
The mechanism by which dodecairon lead nonadecaoxide exerts its effects is primarily related to its magnetic properties. The compound interacts with external magnetic fields, which can influence its behavior in various applications. At the molecular level, the iron and lead atoms in the compound contribute to its overall magnetic moment, making it useful in applications that require magnetic materials .
Comparison with Similar Compounds
Strontium dodecairon nonadecaoxide (Fe₁₂SrO₁₉): Similar in structure but contains strontium instead of lead.
Barium dodecairon nonadecaoxide (Fe₁₂BaO₁₉): Another similar compound with barium replacing lead.
Uniqueness: Dodecairon lead nonadecaoxide is unique due to the presence of lead, which imparts specific magnetic and thermal properties that are distinct from those of strontium or barium-based compounds. This makes it particularly suitable for applications requiring high-temperature stability and specific magnetic characteristics .
Properties
CAS No. |
12023-90-4 |
|---|---|
Molecular Formula |
FeOPb |
Molecular Weight |
279 g/mol |
IUPAC Name |
iron;oxolead |
InChI |
InChI=1S/Fe.O.Pb |
InChI Key |
AYPFWJGLQGUQMT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |
Canonical SMILES |
O=[Pb].[Fe] |
Key on ui other cas no. |
12023-90-4 |
Synonyms |
dodecairon lead nonadecaoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


